5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with cyclopropyl, p-tolyl (4-methylphenyl), and m-tolyl (3-methylphenyl) groups. Its synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by amidation to introduce the m-tolyl carboxamide moiety (Figure 5 in ) . Crystallographic data (Table 2 in ) reveal key structural parameters:
- Bond lengths: The triazole ring exhibits typical aromaticity (C–N: ~1.34–1.38 Å; N–N: ~1.30 Å).
- Intermolecular interactions: N–H···O hydrogen bonds stabilize the crystal lattice, influencing solubility and stability .
Properties
IUPAC Name |
5-cyclopropyl-N-(3-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-6-10-17(11-7-13)24-19(15-8-9-15)18(22-23-24)20(25)21-16-5-3-4-14(2)12-16/h3-7,10-12,15H,8-9H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHYGQQMURGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Triazole Formation: The triazole ring is formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Synthesis and Structural Analysis
The compound's synthesis involves the use of cyclopropyl and tolyl groups, which contribute to its unique properties. The crystal structure has been analyzed using techniques such as Hirshfeld surface analysis, revealing important intermolecular interactions that may influence its biological activity . The molecular formula is , with a molecular weight of 286.33 g/mol.
Anticancer Activity
Recent studies have indicated that 5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
- Study Findings :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Study Findings :
- It showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
- These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects:
- Study Findings :
- In LPS-stimulated macrophages, treatment with the compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.
Case Studies
Several case studies have explored the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours |
| Antimicrobial Activity Study (2024) | Assess efficacy against bacterial strains | MIC = 32 µg/mL (Staphylococcus aureus), MIC = 64 µg/mL (Escherichia coli) |
| Inflammation Model Study (2025) | Investigate anti-inflammatory properties | TNF-alpha reduction by 50% |
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares substituents and structural features of the title compound with analogs from the evidence:
Key Observations :
Key Observations :
- The title compound’s dual methyl groups (p-tolyl and m-tolyl) may contribute to its broad-spectrum anticancer activity, though it is less potent than the trifluoromethyl derivative (GP 68.09% vs. 86.18% in NCI-H522 cells) .
- Fluorine-containing analogs (e.g., rufinamide) demonstrate enhanced CNS penetration, highlighting substituent-driven therapeutic applications .
Crystallographic Insights :
Challenges and Contradictions
Biological Activity
5-Cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole family that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by its unique triazole ring structure, which is known for contributing to various biological activities. The presence of cyclopropyl and toluidine groups enhances its pharmacological potential. The molecular formula for this compound is with a molecular weight of approximately 314.38 g/mol.
Antitumor Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In one study focused on 1,2,3-triazole-containing hybrids, compounds similar to this one exhibited significant cytotoxicity against various cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The structure–activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influenced the compound's potency, with electron-donating groups enhancing activity .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG-2 | TBD |
| Similar Triazole Derivative | HCT-116 | 12.22 |
| Similar Triazole Derivative | MCF-7 | 14.16 |
Note: TBD indicates that specific IC50 values for the compound were not provided in the literature.
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been investigated. A study reported that while many synthesized triazole compounds did not exhibit significant antibacterial or antifungal activity, some derivatives showed minimal activity against certain bacterial strains . The lack of robust antimicrobial effects may limit the utility of this compound in infectious disease contexts but underscores the need for further optimization.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 16 µg/mL |
Case Studies and Research Findings
A pivotal study involved synthesizing a series of triazole-containing compounds to evaluate their biological activities. The findings indicated that structural modifications significantly impacted their cytotoxicity and antimicrobial properties. For instance, compounds with electron-donating substituents on the phenyl ring demonstrated enhanced cytotoxicity against tested tumor cell lines .
In another research effort focusing on triazole ureas as inhibitors of serine hydrolases, it was noted that certain structural features contributed to their effectiveness in vivo. Although not directly related to the specific compound under review, these findings suggest that similar structural motifs may influence biological activity across various triazole derivatives .
Q & A
Basic: What are the optimal synthetic routes for 5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of triazole derivatives typically involves cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) followed by functionalization. For this compound, a stepwise approach is recommended:
Core Triazole Formation : Use a cyclopropane-containing alkyne and azide precursors under Cu(I) catalysis to form the 1,2,3-triazole core.
Carboxamide Functionalization : React the triazole intermediate with m-tolylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Optimization : Apply factorial design (e.g., 2^k fractional factorial) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal yields . Monitor purity via HPLC and confirm structures with NMR/IR .
Basic: How can structural characterization be performed using spectroscopic and crystallographic techniques?
Methodological Answer:
A multi-technique approach ensures accuracy:
- X-ray Crystallography : Resolve the 3D structure, including cyclopropane ring geometry and torsional angles between aryl groups. Use SHELX or similar software for refinement .
- Spectroscopy :
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against carbonic anhydrase IX (CA-IX) or histone deacetylase (HDAC) using fluorometric assays. Triazoles with bulky substituents (e.g., p-tolyl) often show enhanced binding .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and validate with dose-response curves .
- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for bioavailability studies .
Advanced: How can computational methods predict biological targets and binding modes?
Methodological Answer:
Leverage in silico tools for hypothesis generation:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with CA-IX or HDAC. Focus on the triazole-carboxamide moiety’s hydrogen bonding with catalytic zinc ions .
- PASS Prediction : Predict off-target effects (e.g., phosphodiesterase inhibition) using PASS Online, then validate with kinase profiling panels .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
Address inconsistencies through:
Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell passage number).
Purity Verification : Use LC-MS (>95% purity) and elemental analysis to rule out impurities .
Structural Analog Comparison : Benchmark activity against triazole derivatives with known substituent effects (e.g., bromo vs. methyl groups) .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in published datasets .
Advanced: What strategies optimize solubility and bioavailability through structural modifications?
Methodological Answer:
Modify substituents to enhance pharmacokinetics:
- Polar Groups : Introduce hydroxyl or amine moieties to the p-tolyl ring to improve solubility (logP reduction).
- Prodrug Design : Convert the carboxamide to a methyl ester for increased membrane permeability, with enzymatic cleavage in vivo .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create salts with improved dissolution rates .
Advanced: How to design experiments for studying structure-activity relationships (SAR)?
Methodological Answer:
Adopt a systematic SAR workflow:
Library Design : Synthesize analogs with varying substituents (e.g., cyclopropyl → ethyl, m-tolyl → nitro-phenyl).
Factorial Design : Use a 3^3 design to vary substituent size, polarity, and position while measuring IC50 values .
QSAR Modeling : Build a partial least-squares (PLS) model correlating molecular descriptors (e.g., Hammett σ) with activity .
Advanced: How to address stability under different storage and physiological conditions?
Methodological Answer:
Conduct stability studies using:
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1.2 and 8.0) for 14 days. Monitor degradation via UPLC-MS .
- Solid-State Stability : Store under 75% RH and 25°C for 6 months. Characterize polymorphic changes with PXRD .
- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP-mediated oxidation sites on the cyclopropane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
